1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride
CAS No.: 1797677-17-8
Cat. No.: VC3405352
Molecular Formula: C8H17ClN2O
Molecular Weight: 192.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797677-17-8 |
|---|---|
| Molecular Formula | C8H17ClN2O |
| Molecular Weight | 192.68 g/mol |
| IUPAC Name | 1-amino-N-ethylcyclopentane-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C8H16N2O.ClH/c1-2-10-7(11)8(9)5-3-4-6-8;/h2-6,9H2,1H3,(H,10,11);1H |
| Standard InChI Key | MZXQEOCNSICHCE-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1(CCCC1)N.Cl |
| Canonical SMILES | CCNC(=O)C1(CCCC1)N.Cl |
Introduction
Chemical Properties and Structure
Basic Properties
1-Amino-N-ethylcyclopentane-1-carboxamide hydrochloride is identified by its distinctive chemical characteristics. The compound is registered with CAS number 1797677-17-8 and possesses a molecular formula of C8H17ClN2O . Its molecular weight has been determined to be 192.68-192.69 g/mol . This compound exists as the hydrochloride salt of the parent compound 1-amino-N-ethylcyclopentane-1-carboxamide, which has a separate identification in chemical databases (PubChem CID 60866844) .
Structural Characteristics
The compound features a cyclopentane ring as its core structure with two key functional groups: an amino group (-NH2) and an ethylcarboxamide moiety (-CONH-CH2-CH3). Both functional groups are attached to the same carbon atom of the cyclopentane ring, creating a quaternary carbon center. This structural arrangement contributes to the compound's distinct chemical reactivity and potential for various chemical transformations.
Table 1: Structural Identifiers of 1-Amino-N-ethylcyclopentane-1-carboxamide hydrochloride
| Identifier Type | Value |
|---|---|
| SMILES | CCNC(=O)C1(N)CCCC1.Cl |
| InChI | InChI=1S/C8H16N2O.ClH/c1-2-10-7(11)8(9)5-3-4-6-8;/h2-6,9H2,1H3,(H,10,11);1H |
| InChIKey | MZXQEOCNSICHCE-UHFFFAOYSA-N |
| MDL Number | MFCD27980955 |
Physical Properties
While comprehensive physical characterization data for this specific compound is limited in the available literature, based on structural similarities to related compounds, it is likely to be a crystalline solid at room temperature with moderate to high solubility in polar solvents such as water, methanol, and dimethyl sulfoxide. As a hydrochloride salt, it generally exhibits improved water solubility compared to its free base form, which is advantageous for various experimental applications requiring aqueous solutions.
Synthesis and Preparation
Industrial Production
At industrial scale, the production of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride would likely employ optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems for reagent addition and temperature control to enhance efficiency and scalability of the process. The final product would typically undergo purification steps such as recrystallization to achieve the desired purity standards required for research applications.
Applications and Research Significance
Pharmaceutical Research
1-Amino-N-ethylcyclopentane-1-carboxamide hydrochloride has potential applications in pharmaceutical research, particularly as a building block or intermediate in the synthesis of more complex bioactive molecules. The presence of both an amino group and a carboxamide functionality provides multiple sites for further chemical transformations, making it valuable in medicinal chemistry applications.
The compound's structural features suggest it could have relevance in studies focused on:
-
Central nervous system agents
-
Enzyme inhibitors
-
Receptor modulators
-
Peptidomimetics
The compound may also serve as a useful control or reference material in various chemical and pharmaceutical studies, particularly those involving cyclopentane derivatives with similar functional group arrangements.
| Quantity | Approximate Price Range (USD) |
|---|---|
| 0.1g | $240.00 - $250.00 |
| 0.5g | $550.00 - $600.00 |
| 1.0g | $750.00 - $800.00 |
These prices are indicative and may vary based on supplier, region, purity specifications, and market conditions .
Analytical Methods
Identification Techniques
Several analytical techniques can be employed for the identification and characterization of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR can provide structural confirmation through characteristic chemical shifts and coupling patterns.
-
Mass Spectrometry: Techniques such as ESI-MS can be used to determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Can identify functional groups through characteristic absorption bands, particularly the carboxamide (-CONH-) and amino (-NH₂) groups.
-
X-ray Crystallography: For definitive confirmation of the three-dimensional structure.
Related Compounds
Parent Compound
The parent compound of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride is 1-amino-N-ethylcyclopentane-1-carboxamide (PubChem CID 60866844) . The free base has a molecular formula of C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . The relationship between the hydrochloride salt and the free base is significant for understanding the chemical behavior and applications of both compounds.
Table 3: Comparison of Parent Compound and Hydrochloride Salt
| Property | Parent Compound | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O | C₈H₁₇ClN₂O |
| Molecular Weight | 156.23 g/mol | 192.69 g/mol |
| Solubility in Water | Lower | Higher |
| pH in Solution | Basic | Acidic to neutral |
| Stability | Variable | Generally improved |
Structural Analogs
Several structural analogs of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride exist, with variations in the cycloalkane ring size or the alkyl substituent on the amide nitrogen:
-
1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride (CAS: 1240526-30-0): Contains a methyl group instead of an ethyl group .
-
1-Amino-N-ethylcyclohexane-1-carboxamide hydrochloride (CAS: 1172228-24-8): Contains a cyclohexane ring instead of a cyclopentane ring .
-
Methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate hydrochloride (CAS: 2306253-74-5): A related compound with a different substitution pattern on the cyclopentane ring.
These structural analogs provide opportunities for comparative studies to understand structure-activity relationships and the impact of structural modifications on chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume